
4-Phenyl-1H-1,2,3-triazole
Overview
Description
5-Phenyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and strong dipole moment. The 1,2,3-triazole core is a privileged structure in medicinal chemistry and has found applications in various fields such as drug discovery, organic synthesis, and materials science .
Preparation Methods
The synthesis of 5-phenyl-1H-1,2,3-triazole can be achieved through several methods. One of the most common synthetic routes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of phenyl azide with phenylacetylene in the presence of a copper catalyst to form the triazole ring . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for 1,2,3-triazoles often involve continuous flow synthesis, which allows for the efficient and scalable production of these compounds. A practical flow synthesis protocol using copper-on-charcoal as a heterogeneous catalyst has been developed, providing high yields and good functional group tolerance .
Chemical Reactions Analysis
5-Phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a hydrogen atom on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions. Major products formed from these reactions include various substituted triazoles with different functional groups attached to the ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
5-Phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,4-Triazole: Another type of triazole with a different arrangement of nitrogen atoms in the ring.
Benzotriazole: A triazole derivative with a fused benzene ring.
The uniqueness of 5-phenyl-1H-1,2,3-triazole lies in its specific substitution pattern and the resulting chemical and biological properties. Its high stability and versatility make it a valuable compound in various scientific and industrial applications.
Biological Activity
4-Phenyl-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Overview of this compound
This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The unique structural features of triazoles contribute to their stability and ability to form hydrogen bonds with biological targets. This compound has been synthesized through various methods and has shown promise as a lead compound in drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of various 4-phenyl-[1,2,3]-triazole derivatives revealed that several compounds displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL for the most active derivatives .
Table 1: Antimycobacterial Activity of 4-Phenyl-[1,2,3]-triazoles
Compound | MIC (mg/mL) | Activity |
---|---|---|
2 | 3.1 | Active |
4 | 3.1 | Active |
8 | 3.1 | Active |
6 | >10 | Resistant |
The study indicated that structural modifications influenced the activity significantly; compounds lacking the phenyl group at position 4 were less effective .
Antiviral Activity
The antiviral potential of this compound has been explored particularly in relation to HIV. A series of phenylalanine derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit HIV-1 capsid (CA) protein. Among these derivatives, one compound demonstrated an effective half-maximal effective concentration (EC50) of approximately 3.13 μM against HIV-1 .
Table 2: Anti-HIV Activity of Derivatives
Compound | EC50 (μM) | Mechanism of Action |
---|---|---|
6a | 3.13 | Inhibits early and late stages |
6b | >16.59 | Inactive |
These findings underscore the potential of triazole derivatives as antiviral agents targeting critical stages in viral replication.
Anticancer Activity
The anticancer effects of this compound have also been documented. For instance, a study evaluated its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and found promising results indicating significant growth inhibition across multiple cell types .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Observations |
---|---|---|
MCF7 | <10 | Significant growth inhibition |
BEAS-2B | >20 | Moderate cytotoxicity observed |
The structure-activity relationship (SAR) studies revealed that certain substitutions on the triazole ring enhanced cytotoxicity while others diminished it.
Anti-inflammatory Activity
In addition to antimicrobial and antiviral properties, triazoles including 4-phenyl derivatives have shown anti-inflammatory effects. One study reported that these compounds could inhibit COX enzymes effectively with IC50 values indicating strong anti-inflammatory potential .
Table 4: Inhibition of COX Enzymes
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Compound A | 0.12 | COX-2 |
Compound B | >15 | COX-1 |
This suggests that triazoles could serve as leads for developing new anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 4-Phenyl-1H-1,2,3-triazole?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard. For example, reacting phenylacetylene with azides in a THF/water mixture (1:1) at 50°C for 16 hours with CuSO₄ and sodium ascorbate yields this compound derivatives in ~60% yield after column chromatography . Alternative protocols involve optimizing solvent systems (e.g., ethanol with glacial acetic acid) and azide precursors like benzyl chloride or phenacyl bromide .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
Multimodal characterization is essential:
- NMR spectroscopy : Analyze ¹H and ¹³C spectra for triazole proton signals (δ 7.5–8.5 ppm) and aryl group integration .
- X-ray crystallography : Resolve crystal structures using SHELX software to validate regioselectivity and substituent positioning .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity .
Q. What factors influence the stability of this compound under experimental conditions?
Stability is pH- and temperature-dependent. The compound degrades at temperatures >200°C (thermal decomposition studies ), and acidic/basic conditions may protonate/deprotonate the triazole ring (pKa ~8.4 ). Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods elucidate the photolytic behavior of this compound?
Multiconfigurational CASPT2/CASSCF calculations map low-lying excited states and non-adiabatic transitions during UV irradiation. For example, benzotriazole derivatives exhibit conical intersections between S₁ and S₂ states, leading to N₂ elimination or ring-opening pathways . Molecular dynamics (NAMD) simulations further predict dominant photolysis products .
Q. What catalytic applications exist for this compound in cross-coupling reactions?
The triazole’s C–H bond participates in Pd-catalyzed Suzuki–Miyaura couplings. For instance, Pd@click-MNPs/CS (a chitosan-supported magnetic nanocatalyst) enables room-temperature coupling of aryl halides with phenylboronic acids in green solvents (e.g., water/ethanol) with >90% yield . Regioselectivity is influenced by steric effects of the phenyl substituent .
Q. How do solvent effects modulate hydrogen-bonding interactions in this compound?
¹H NMR studies in DMSO vs. CDCl₃ reveal solvent-dependent C–H hydrogen bonding. In DMSO, the triazole’s C–H proton downfield shifts (Δδ ~0.5 ppm) due to hydrogen bonding with the solvent, whereas CDCl₃ shows minimal interaction. This impacts solubility and reactivity in supramolecular assemblies .
Q. What green chemistry metrics apply to optimizing this compound synthesis?
Calculate atom economy (AE) , process mass intensity (PMI) , and E-factor to assess sustainability. For example, one-pot multicomponent reactions of benzyl chloride, sodium azide, and phenylacetylene achieve AE >85% and PMI <2, outperforming traditional stepwise methods . Solvent intensity (SI) is minimized using water/THF mixtures .
Q. Methodological Considerations
Q. How to resolve contradictions in regioselectivity during triazole synthesis?
Conflicting reports on 1,4- vs. 1,5-regioisomers often arise from azide/alkyne electronic effects. Electron-deficient alkynes favor 1,4-products under CuAAC, while Ru-catalyzed methods invert selectivity. Validate outcomes via X-ray crystallography and control experiments with para-substituted aryl azides .
Q. What strategies improve crystallinity for X-ray analysis of triazole derivatives?
Recrystallize from ethanol/water mixtures (9:1) at 4°C. For challenging cases, use SHELXD for structure solution and SHELXL for refinement, incorporating twin-law corrections for high-symmetry space groups .
Q. How to design this compound hybrids for biological activity studies?
Incorporate pharmacophores like thiazole or benzimidazole via click chemistry. For example, conjugate triazoles with 2-phenyl-1,3-thiazol-5-yl acetamide to enhance antimicrobial activity. Docking studies (e.g., AutoDock Vina) predict binding modes to target enzymes .
Properties
IUPAC Name |
4-phenyl-2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEYUHCBBXWTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168459 | |
Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-44-0 | |
Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1680-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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